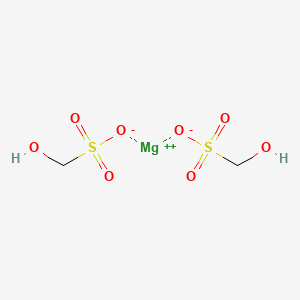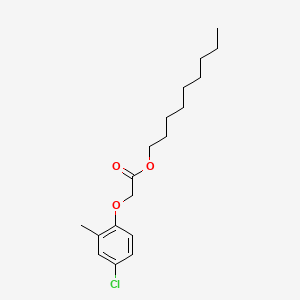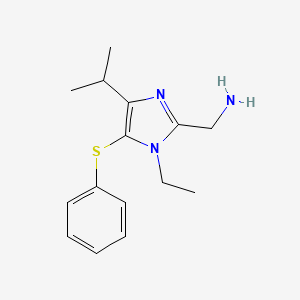
5-Chloro-2-(chlorophenylmethylene)valeraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is an organic compound with the molecular formula C12H12Cl2O It is characterized by the presence of a chlorinated phenylmethylene group attached to a valeraldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde typically involves the reaction of 5-chlorovaleraldehyde with chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(chlorophenylmethylene)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(chlorophenylmethylene)valeric acid.
Reduction: 5-Chloro-2-(chlorophenylmethylene)valeralcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(chlorophenylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme function or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(chlorophenylmethylene)pentanal
- 5-Chloro-2-(chlorophenylmethylene)butanal
Uniqueness
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is unique due to its specific structural features, such as the presence of two chlorine atoms and the valeraldehyde backbone
Propiedades
Número CAS |
83706-48-3 |
|---|---|
Fórmula molecular |
C12H12Cl2O |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
(2Z)-5-chloro-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12Cl2O/c13-8-4-7-11(9-15)12(14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b12-11- |
Clave InChI |
RAINYFIXCSEFJY-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\CCCCl)/C=O)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CCCCl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





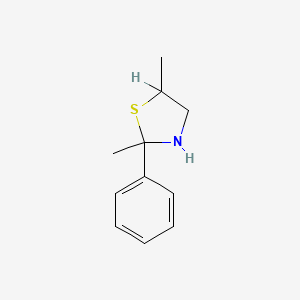
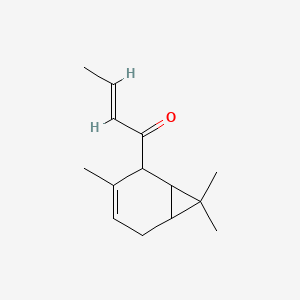
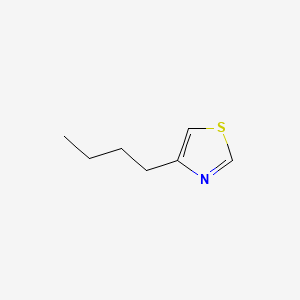
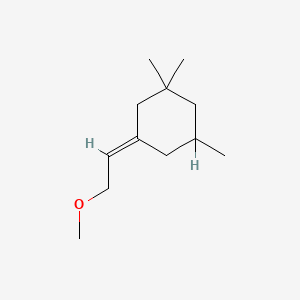
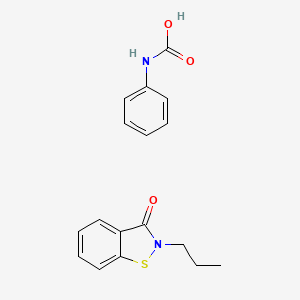
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)


